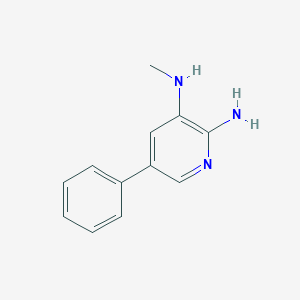

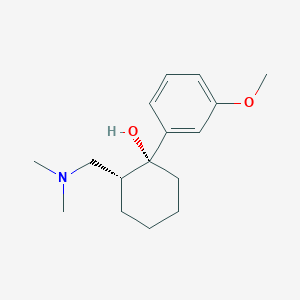

![molecular formula C₉H₁₆NO₂ B015300 [3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl CAS No. 55738-75-5](/img/structure/B15300.png)

[3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of derivatives related to [3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl involves various chemical reactions, including hydroxyamination and the Clauson-Kaas procedure. Notable methodologies include the synthesis and structure elucidation of 3-(hydroxycarbamoyl)-2,2,5,5-tetramethyl-2,5-dihydropyrrol-1-oxyl through hydroxyamination (Sen', Shilov, & Golubev, 2008), and the development of a novel six-step synthesis route starting from 2-methylfuran to produce rac-5-(hydroxymethyl)-1-(tetrahydro-2'-oxofur-3'-yl)-1H-pyrrole-2-carboxaldehyde (Hayoz, Aeby, & Neier, 1993).

Molecular Structure Analysis

X-ray analysis and spectroscopic methods play a crucial role in determining the molecular structure of derivatives. The structure of 3-(hydroxycarbamoyl)-2,2,5,5-tetramethyl-2,5-dihydropyrrol-1-oxyl revealed a cis configuration for the hydroxamic acid fragment and a distorted trans position of the carbonyl group (Sen', Shilov, & Golubev, 2008).

Chemical Reactions and Properties

Chemical reactions involving [3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl derivatives include hydroxyamination, oxidation, and reactions with acetylene for pyrrole synthesis (Trofimov et al., 1988). These reactions highlight the compound's versatility and reactivity towards different chemical transformations.

Physical Properties Analysis

The physical properties of [3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl derivatives, such as solubility, melting points, and crystal structure, can be characterized using spectroscopic methods and X-ray crystallography. The exact physical properties are determined based on the specific derivative and its structural features.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and functional group transformations, are crucial for understanding the compound's behavior in various chemical environments. For instance, methylation of specific nitrogen or hydroxy substituents dramatically reduces the potency of derivatives as inhibitors, indicating the importance of acidic functions on the 1H-pyrrole-2,5-dione nucleus (Rooney et al., 1983).

Scientific Research Applications

Spin Labeling and Cross-Coupling Reactions

The chemical compound has been utilized in the synthesis of NH2- and SH-specific spin labels through the creation of new 3-substituted-4-iodo-(2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl)oxidanyl compounds. These compounds have shown potential in Sonogashira and Buchwald–Hartwig cross-coupling reactions, leading to the production of paramagnetic β-amino acid ester, pyrroline nitroxide-condensed heterocycles, including a paramagnetic α,α′-dipyridyl ligand and a spin-labeled sulfonamide (Úr et al., 2017).

pH-sensitive Spin Probes

The compound is also integral in the synthesis of pH-sensitive spin probes. A study discussed the synthesis of 2,2,5,5-tetraethylimidazole nitroxides from 3-ethylpent-2-ene. These synthesized nitroxides were more stable compared to 2,2,5,5-tetramethyl analogs and were notably pH sensitive, making them valuable in Electron Paramagnetic Resonance (EPR) applications for probing biological systems (Kirilyuk et al., 2004).

Cathode Material in Organic Radical Batteries

Research on TEMPO-contained polypyrrole derivatives, where the compound is used, highlights its role in developing materials for organic radical batteries. The synthesized polymers demonstrated reversible electrochemical properties, suggesting the compound's significance in enhancing energy storage technologies (Xu et al., 2014).

Chemical Synthesis and Structural Analysis

The compound has been employed in hydroxyamination reactions leading to novel structures like 3-(hydroxycarbamoyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-oxyl. The study provided insights into the stereochemistry and structural characteristics of these synthesized compounds, which could be fundamental in developing new chemicals or drugs (Sen', Shilov & Golubev, 2008).

Mechanism of Action

Target of Action

Hydroxymethyl groups have been shown to enhance the interaction of drugs with their active sites . This suggests that the compound could potentially interact with a variety of molecular targets, enhancing their activity and contributing to its therapeutic effects.

Mode of Action

The introduction of a hydroxymethyl group can lead to changes in the physical-chemical properties of a molecule, potentially enhancing its biological activity . This could involve increasing the affinity of the compound for its target, altering the conformation of the target protein, or modulating the downstream signaling pathways.

Biochemical Pathways

Hydroxymethylation is a key process in epigenetic regulation, influencing gene expression and cellular function . Therefore, it’s plausible that this compound could impact various biochemical pathways through its potential epigenetic effects.

Pharmacokinetics

Hydroxymethylation has been shown to enhance the pharmacodynamic and pharmacokinetic properties of certain compounds . This could potentially improve the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, thereby enhancing its bioavailability.

Result of Action

Hydroxymethylation can influence the pharmacological effects of drugs, prodrugs, active metabolites, and compounds of natural origin . Therefore, it’s plausible that this compound could have diverse molecular and cellular effects, depending on the context of its use.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, DNA hydroxymethylation, a key epigenetic mechanism, is sensitive to environmental stimuli . Therefore, factors such as temperature, pH, and the presence of other molecules could potentially influence the action of [3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for [3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl involves the reaction of a pyrrole derivative with an oxidizing agent.", "Starting Materials": [ "2,5-dimethylpyrrole", "Formaldehyde", "Hydrogen peroxide", "Sodium hydroxide", "Methanol" ], "Reaction": [ "Step 1: Dissolve 2,5-dimethylpyrrole in methanol and add formaldehyde to the solution.", "Step 2: Add sodium hydroxide to the solution and heat it to reflux temperature.", "Step 3: Allow the reaction mixture to cool and add hydrogen peroxide to it.", "Step 4: Stir the mixture for several hours and then filter the resulting solid.", "Step 5: Wash the solid with water and dry it to obtain [3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl." ] } | |

CAS RN |

55738-75-5 |

Product Name |

[3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl |

Molecular Formula |

C₉H₁₆NO₂ |

Molecular Weight |

170.23 g/mol |

InChI |

InChI=1S/C9H16NO2/c1-8(2)5-7(6-11)9(3,4)10(8)12/h5,11H,6H2,1-4H3 |

InChI Key |

NCMGONIKCPXQRB-UHFFFAOYSA-N |

SMILES |

CC1(C=C(C(N1[O])(C)C)CO)C |

Canonical SMILES |

CC1(C=C(C(N1[O])(C)C)CO)C |

synonyms |

2,5-dihydro-3-(hydroxymethyl)-2,2,5,5-tetramethyl-1H-Pyrrol-1-yloxy; 3-Hydroxymethyl-2,2,5,5-tetramethyl-3-pyrrolin-1-yloxy; 3-Hydroxymethyl-2,2,5,5-tetramethylpyrrolin-1-oxyl; 3-Hydroxymethyl-2,2,5,5-tetramethylpyrroline-N-oxyl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methylbenzo[d]isoxazole](/img/structure/B15219.png)

![2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethyl methanesulfonate](/img/structure/B15239.png)

![2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethanol](/img/structure/B15240.png)

![(2,5-Dioxopyrrolidin-1-yl) 2-[(2,2,2-trifluoroacetyl)amino]acetate](/img/structure/B15242.png)

![2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B15246.png)

![1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One](/img/structure/B15247.png)